![molecular formula C16H12N2O B363007 (2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide CAS No. 1776071-76-1](/img/structure/B363007.png)
(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide
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Overview
Description
The compound “(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide” is an organic molecule. The molecule contains a total of 24 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a novel triazene, 4‐[(E)‐2‐(4‐cyanophenyl)diazenyl]‐morpholine (1) was prepared via a diazonium ion coupling reaction between 4‐aminobenzonitrile and morpholine . Another study reported the synthesis of a library of 30 novel 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole derivatives .
Molecular Structure Analysis
The molecular structure of “(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide” can be analyzed based on its bond types and arrangements. It contains a total of 24 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aromatic) .
properties
IUPAC Name |
(E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-12-14-6-9-15(10-7-14)18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,(H,18,19)/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDMBBDCFYNSEE-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-cyanophenyl)-3-phenylprop-2-enamide |
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